4-Trifluoromethoxy-biphenyl
Overview
Description
4-Trifluoromethoxy-biphenyl is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts significant lipophilicity and electron-withdrawing characteristics, enhancing the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This process entails the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, yielding the desired biphenyl compound with the trifluoromethoxy substituent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced biphenyl compounds .
Scientific Research Applications
4-Trifluoromethoxy-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of biological pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its lipophilic and electron-withdrawing properties.
Industry: It is utilized in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-biphenyl involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with hydrophobic pockets in proteins and other biomolecules. The electron-withdrawing nature of the trifluoromethoxy group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
- 4-Trifluoromethyl-biphenyl
- 4-Methoxy-biphenyl
- 4-Fluoro-biphenyl
Comparison: 4-Trifluoromethoxy-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts greater lipophilicity and electron-withdrawing properties compared to similar compounds like 4-Trifluoromethyl-biphenyl and 4-Methoxy-biphenyl. This makes it more stable and reactive in certain chemical environments, enhancing its utility in various applications .
Properties
IUPAC Name |
1-phenyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUTYPBALYVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447311 | |
Record name | 4-Trifluoromethoxy-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71274-84-5 | |
Record name | 4-Trifluoromethoxy-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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